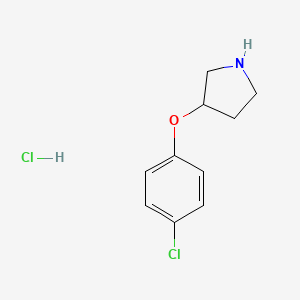

3-(4-Chlorophenoxy)pyrrolidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-Chlorophenoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C10H13Cl2NO . It has a molecular weight of 234.12 . The compound is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists .

Synthesis Analysis

The synthesis of pyrrolidine-based compounds like 3-(4-Chlorophenoxy)pyrrolidine hydrochloride often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The synthetic strategies used are based on the efficient exploration of the pharmacophore space due to sp3-hybridization .Molecular Structure Analysis

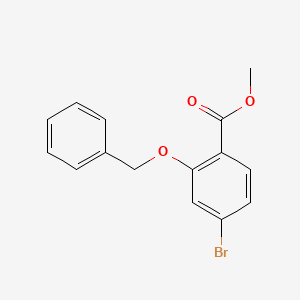

The molecular structure of 3-(4-Chlorophenoxy)pyrrolidine hydrochloride is characterized by a five-membered pyrrolidine ring attached to a 4-chlorophenoxy group . The InChI code for this compound is 1S/C10H12ClNO/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10/h1-4,10,12H,5-7H2 .Physical And Chemical Properties Analysis

3-(4-Chlorophenoxy)pyrrolidine hydrochloride is an oil at room temperature . It has a melting point of 135-138°C .Applications De Recherche Scientifique

Pyrrolidine as a Versatile Scaffold in Drug Discovery

3-(4-Chlorophenoxy)pyrrolidine hydrochloride incorporates a pyrrolidine ring, a five-membered nitrogen heterocycle that is extensively utilized in medicinal chemistry for developing compounds aimed at treating human diseases. The significance of pyrrolidine and its derivatives in drug discovery is attributed to several factors. Firstly, the sp3-hybridization allows efficient exploration of the pharmacophore space. Secondly, it contributes to the stereochemistry of the molecule. Lastly, the non-planarity of the ring enhances three-dimensional coverage through a phenomenon known as "pseudorotation." This review focuses on bioactive molecules characterized by the pyrrolidine ring, discussing their target selectivity, synthetic strategies, and the influence of steric factors on biological activity. The differentiation of biological profiles of drug candidates based on stereoisomers and spatial orientation of substituents is highlighted, underlining the versatility of the pyrrolidine scaffold in the design of new compounds with varied biological profiles (Li Petri et al., 2021).

Pyrrolidone-based Surfactants

Another significant area of application for pyrrolidine derivatives is in the development of pyrrolidone-based surfactants. As the alkyl group of N-alkylated pyrrolidones is extended, these compounds exhibit important surface-active properties. They can interact synergistically with anionic surfactants, a capability grounded in the electronegativity of the pyrrolidone carbonyl oxygen. This interaction leads to the formation of a pseudoquaternary ammonium ion that pairs with large anions, stabilizing the ion pair through hydrophobic bonding between alkyl chains. Pyrrolidone derivatives, due to their versatility, enhance the performance of a variety of surfactant structures, improving water solubility, compatibility, and solvency, while usually reducing toxicity. This review consolidates information on the chemistry of selected surface-active pyrrolidone derivatives and their industrial and academic significance (Login, 1995).

Safety And Hazards

The safety data sheet for 3-(4-Chlorophenoxy)pyrrolidine hydrochloride indicates that it may cause serious eye irritation and respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Orientations Futures

The future directions for research on 3-(4-Chlorophenoxy)pyrrolidine hydrochloride and similar compounds are promising. The molecular diversity and complexity of pyrrolidine-based molecules allow for the design and development of more active and less toxic drug candidates . The elucidation of structure–activity relationship (SAR) and quantitative structure–activity relationship (QSAR) in the synthetic pathway can guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .

Propriétés

IUPAC Name |

3-(4-chlorophenoxy)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO.ClH/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWRCARMEKAIGEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC=C(C=C2)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20702115 |

Source

|

| Record name | 3-(4-Chlorophenoxy)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20702115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenoxy)pyrrolidine hydrochloride | |

CAS RN |

28491-02-3 |

Source

|

| Record name | 3-(4-Chlorophenoxy)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20702115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B594979.png)

![5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine](/img/structure/B594982.png)